What is the structure of Ethyl 2-amino-4-thiazoleacetate?
What is the structure of Ethyl 2-amino-4-thiazoleacetate?
An In-Depth Technical Guide to Ethyl 2-amino-4-thiazoleacetate: Structure, Synthesis, and Applications
Abstract
Ethyl 2-amino-4-thiazoleacetate is a pivotal heterocyclic compound that serves as a fundamental building block in the synthesis of a multitude of biologically active molecules. Its structure, centered around a 2-aminothiazole core, imparts unique chemical properties that have been exploited extensively in pharmaceutical and agrochemical research. This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, and spectroscopic profile of Ethyl 2-amino-4-thiazoleacetate. Furthermore, it details a representative synthetic protocol and explores its versatile applications, particularly its role as a key intermediate in the development of cephalosporin antibiotics and novel anticancer agents. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this important chemical entity.
Introduction: The Significance of a Privileged Scaffold
In the field of medicinal chemistry, certain molecular frameworks, known as "privileged structures," appear recurrently in the architecture of successful therapeutic agents. The 2-aminothiazole nucleus is a prime example of such a scaffold, renowned for its ability to interact with a wide array of biological targets.[1][2] Ethyl 2-amino-4-thiazoleacetate (EATA) is a highly versatile derivative of this core structure, valued as a key intermediate and building block in organic synthesis.[1][3][4] Its strategic combination of a reactive amino group, a chelating thiazole ring, and a modifiable ester functional group makes it an indispensable tool for constructing complex molecules, from life-saving antibiotics to targeted cancer therapies and advanced agrochemicals.[1][3][4]
Chapter 1: Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's identity and intrinsic properties is the foundation of its effective application. This chapter elucidates the structural and physical characteristics of Ethyl 2-amino-4-thiazoleacetate.
Chemical Identity
To avoid ambiguity in research and manufacturing, EATA is identified by several names and registry numbers.
| Identifier | Value |
| IUPAC Name | ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate[5] |
| Common Synonyms | Ethyl (2-Amino-4-thiazolyl)acetate, (2-Amino-4-thiazolyl)acetic acid ethyl ester[5][6] |
| CAS Number | 53266-94-7[4] |
| Molecular Formula | C₇H₁₀N₂O₂S[4] |
| Molecular Weight | 186.23 g/mol [4][5] |
| InChI Key | SHQNGLYXRFCPGZ-UHFFFAOYSA-N |
| SMILES String | CCOC(=O)Cc1csc(N)n1 |
Structural Elucidation
The structure of Ethyl 2-amino-4-thiazoleacetate is composed of three key functional regions:
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The Thiazole Ring : A five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. This ring system is electron-rich and capable of various chemical transformations and biological interactions, contributing significantly to the biological activity of its derivatives.[1][4]
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The 2-Amino Group : An exocyclic amino group attached to the C2 position of the thiazole ring. This group is a key nucleophilic center and a hydrogen bond donor, crucial for its role in enzymatic interactions and as a reactive handle in multi-step syntheses.
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The 4-Ethylacetate Group : An ethyl ester of an acetic acid moiety linked to the C4 position. This group provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to generate diverse libraries of compounds.
Physicochemical Properties
The bulk properties of EATA dictate its handling, storage, and reaction conditions.
| Property | Value | Source(s) |
| Appearance | Slightly yellow to beige or brown crystalline powder | [3][4] |
| Melting Point | 92-96 °C | [3][4] |
| Storage Temp. | 2-8 °C | [4] |
| Density | 1.295 g/cm³ | [6] |
| Flash Point | 185 °C | [6] |
Spectroscopic Profile
Structural confirmation of EATA is routinely achieved through spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.
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¹H NMR : The proton NMR spectrum provides characteristic signals that confirm the molecular structure. For instance, in DMSO-d6, expected peaks include a triplet around 1.17 ppm for the methyl protons (-CH₃) of the ethyl group, a quartet around 4.08 ppm for the methylene protons (-OCH₂-) of the ethyl group, a singlet around 3.72 ppm for the methylene protons adjacent to the thiazole ring (-CH₂-COO), a singlet around 6.68 ppm for the vinyl proton on the thiazole ring, and a broad singlet for the amino protons (-NH₂).[3] The availability of public ¹H and ¹³C NMR spectra serves as a reliable reference for identity confirmation.[7][8]
Chapter 2: Synthesis and Manufacturing
The synthesis of Ethyl 2-amino-4-thiazoleacetate is a well-established process in industrial and laboratory settings. The most common approach is a variation of the Hantzsch thiazole synthesis.
Representative Synthetic Protocol
A common industrial method involves a multi-step process starting from ethyl acetoacetate. This approach provides a high yield of a related intermediate, ethyl 2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetate, which is crucial for certain antibiotic side chains. A more direct synthesis of EATA itself involves the reaction of 2-aminothiazole-4-acetic acid with ethanol.
Protocol: Esterification of 2-Aminothiazole-4-acetic Acid [3]
This protocol describes the conversion of the parent acid to its ethyl ester, a common final step in a multi-stage synthesis.
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Reaction Setup : A stirred solution of 2-aminothiazole-4-acetic acid (500 mg, 3.2 mmol) in ethanol (5 mL) is prepared in a suitable reaction vessel and cooled to 0 °C in an ice bath.
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Reagent Addition : Thionyl chloride (0.460 mL, 6.321 mmol, 2 equivalents) is added dropwise to the cooled, stirred solution. The thionyl chloride acts as an activating agent for the esterification.
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Reaction Progression : The reaction mixture is allowed to warm to room temperature and stirred continuously for 16 hours. During this time, the mixture typically clarifies as the starting material is consumed.
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Workup and Isolation : Upon completion, the solvent and excess reagent are removed by distillation under reduced pressure.
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Purification : To further purify the product, two solvent exchanges with ethanol are performed, followed by removal of the solvent under reduced pressure. This yields the final product, Ethyl 2-amino-4-thiazoleacetate, as a brown oil in quantitative yield.[3] The product can often be used directly in subsequent reactions without further purification.
Synthesis Workflow Visualization
The following diagram illustrates the key steps in a common synthesis pathway for a related antibiotic intermediate, demonstrating the core cyclization reaction.
Chapter 3: Role in Drug Development and Other Applications
The utility of Ethyl 2-amino-4-thiazoleacetate stems from its versatile chemical nature, allowing it to serve as a foundational piece in constructing a wide range of functional molecules.
Biological Significance and Mechanism of Action
EATA's primary role is that of a synthetic intermediate. The biological activity arises from the final molecules it helps create. The 2-aminothiazole core is a potent pharmacophore known to interact with various enzymes and receptors.[2] Furthermore, EATA itself is an organic ligand with strong coordination ability due to the presence of nitrogen and oxygen atoms, allowing it to form stable complexes with metal ions.[1][3] This property can be harnessed to enhance the biological efficacy of metal-based drugs or to develop novel catalysts.
Key Applications
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Pharmaceuticals : This is the most significant area of application.
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Antibiotics : It is a critical building block for the side chains of third-generation cephalosporin antibiotics, including Cefdinir, Cefotaxime, and Ceftriaxone.[3][9]
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Anticancer Agents : The 2-aminothiazole scaffold is present in numerous anticancer drugs. EATA serves as an intermediate for synthesizing targeted therapies like kinase inhibitors and compounds that inhibit tumor cell growth.[1][2][10]
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Anti-inflammatory and Enzyme Inhibitors : Researchers utilize the compound to develop novel anti-inflammatory agents and molecules that can selectively inhibit enzyme activity.[4]
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Agrochemicals : The thiazole structure is effective in designing novel fungicides and herbicides, offering potential for improved crop protection.[4]
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Material Science and Coordination Chemistry : Its unique structural properties and ability to act as a ligand make it a subject of research for creating new materials and metal complexes with specific catalytic or electronic properties.[1]
Application Pathway Visualization
The structural features of EATA directly enable its diverse applications.
Conclusion
Ethyl 2-amino-4-thiazoleacetate is more than just a chemical compound; it is an enabling tool in modern science. Its well-defined structure, characterized by the biologically significant 2-aminothiazole ring, provides a robust and versatile platform for innovation. From the synthesis of essential medicines that combat infectious diseases and cancer to the development of next-generation agrochemicals and materials, EATA's influence is extensive. The continued exploration of its chemistry and applications promises to yield further advancements across multiple scientific disciplines, reinforcing its status as a cornerstone of synthetic chemistry.
References
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PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2016). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
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ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Available at: [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of Ethyl 2-Aminothiazole-4-carboxylate in Modern Drug Synthesis. Available at: [Link]
- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
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Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]
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